N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Mechanism of Action
Target of Action
The primary target of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide is the Nav1.8 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials and is involved in nociceptive signal transmission .
Mode of Action
This compound acts as a selective Nav1.8 sodium channel blocker . By blocking these channels, it inhibits the flow of sodium ions into the neurons, which prevents the generation and conduction of action potentials . This results in the reduction of pain signals transmitted to the brain .
Biochemical Pathways
The compound’s action on the Nav1.8 sodium channels affects the neuronal signaling pathways . By blocking these channels, it disrupts the propagation of action potentials along the neurons, thereby inhibiting the transmission of pain signals
Result of Action
The blockade of Nav1.8 sodium channels by this compound leads to a decrease in the transmission of pain signals, resulting in analgesic effects . This can be particularly beneficial in conditions characterized by chronic pain .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to various biological effects .
Cellular Effects
Related thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on related compounds suggest that they may have varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Related compounds are known to interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furan-2-carboxamide moiety, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds also contain a chlorinated aromatic ring and are used in the production of dyes and herbicides.
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), which play essential roles in biological systems.
Uniqueness
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combination of a thiazole ring, a furan ring, and a chlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-13(10-4-6-11(16)7-5-10)17-15(21-9)18-14(19)12-3-2-8-20-12/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCNVEUBXPZIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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